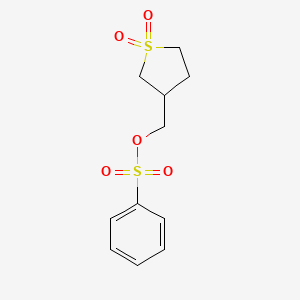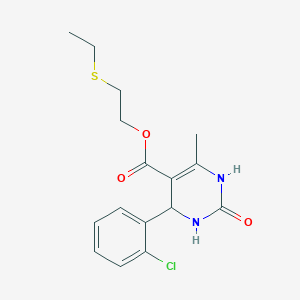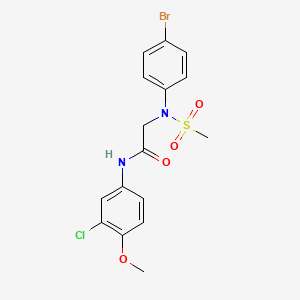
(1,1-dioxidotetrahydro-3-thienyl)methyl benzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1-dioxidotetrahydro-3-thienyl)methyl benzenesulfonate, commonly known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a sulfonate ester that belongs to the class of thienylmethyl derivatives. It has been extensively studied for its unique properties and potential uses in scientific research.
Mécanisme D'action
DTTB exerts its antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has been found to be effective in protecting cells against oxidative stress and reducing cellular damage caused by reactive oxygen species.
Biochemical and Physiological Effects:
DTTB has been shown to have a variety of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and protect against neurodegenerative diseases. Additionally, DTTB has been found to have potential applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DTTB is its high stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and has a low toxicity profile. However, one of the limitations of DTTB is its limited solubility in water, which can make it difficult to use in certain applications.
Orientations Futures
There are numerous future directions for the use of DTTB in scientific research. One potential application is in the development of new drugs for the treatment of various diseases, including cancer and neurodegenerative diseases. Additionally, DTTB may have potential applications in the field of nanotechnology, as it has been found to exhibit excellent antioxidant properties and may be useful in the synthesis of novel materials. Further studies are needed to fully understand the potential applications of DTTB in various fields of research.
Méthodes De Synthèse
DTTB can be synthesized through various methods, including the reaction of thiol compounds with benzenesulfonyl chloride. One of the most commonly used methods involves the reaction of 3-mercaptopropanoic acid with benzenesulfonyl chloride in the presence of triethylamine. The resulting product is then oxidized with hydrogen peroxide to obtain DTTB.
Applications De Recherche Scientifique
DTTB has been widely used in various scientific research applications, including the synthesis of novel materials, drug discovery, and biochemical analysis. It has been found to exhibit excellent antioxidant properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(1,1-dioxothiolan-3-yl)methyl benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S2/c12-17(13)7-6-10(9-17)8-16-18(14,15)11-4-2-1-3-5-11/h1-5,10H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXECBGYTXJCTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1COS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5114957.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-nitrobenzenesulfonate](/img/structure/B5114960.png)
![1-bromo-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5114968.png)
![2,4-dichloro-N-{2-[(4-methylbenzyl)thio]ethyl}benzamide](/img/structure/B5114972.png)

![3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B5114984.png)
![3-[4-(3-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5114992.png)
![1'-{[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidin-4-ol](/img/structure/B5115009.png)
![N~2~-(4-bromophenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5115015.png)


![1,3-diethyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B5115040.png)
![3-chloro-N-[(4-methyl-1H-imidazol-2-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5115048.png)